molecular formula C14H17F3N2O2 B1527628 Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 801306-50-3

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1527628
CAS No.: 801306-50-3
M. Wt: 302.29 g/mol
InChI Key: DQVIVZNMWIIJJM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate (CAS 801306-50-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with an ethyl carboxylate group and a trifluoromethyl-pyridine moiety, a combination that offers valuable versatility for synthetic elaboration . Research indicates that piperidine-carboxylate derivatives serve as critical building blocks in the development of novel therapeutic agents . Specifically, this scaffold is explored in structure-guided drug discovery programs, such as the development of potent dihydroorotate dehydrogenase (DHODH) inhibitors. DHODH is a prominent target in oncology, with inhibitors shown to induce pyrimidine depletion, halt cancer cell proliferation, and promote cellular differentiation . The structural attributes of this compound, particularly the trifluoromethyl group, are strategically employed by researchers to optimize key drug properties, including metabolic stability and binding affinity through novel interactions with target enzymes . It is supplied with a typical purity of 98% or higher and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVIVZNMWIIJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate generally proceeds through the following key stages:

Preparation of Pyridine Derivative

  • Starting Material: 2-Chloropyridine serves as the substrate.
  • Reaction: Nucleophilic substitution with a trifluoromethylating agent such as trifluoromethyl iodide.
  • Conditions: Base like potassium carbonate is used to facilitate substitution.
  • Outcome: Introduction of the trifluoromethyl group at the 3-position of the pyridine ring.

Formation of Piperidine Ring

  • Intermediate: The trifluoromethylated pyridine derivative.
  • Reaction: Coupling or nucleophilic substitution with piperidine.
  • Conditions: Reflux in suitable solvent to promote ring formation.
  • Outcome: Formation of the piperidine ring attached to the pyridine moiety.

Esterification to Form Ethyl Ester

  • Substrate: Piperidine-4-carboxylic acid derivative.
  • Reaction: Esterification with ethanol.
  • Catalyst: Acid catalyst such as sulfuric acid.
  • Conditions: Controlled temperature to drive esterification.
  • Outcome: Formation of the ethyl ester functional group completing the target compound.

Detailed Experimental Data and Yields

A representative experimental protocol and yield data are summarized below:

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Nucleophilic substitution of 2-chloropyridine with trifluoromethyl iodide Potassium carbonate, polar aprotic solvent, inert atmosphere, 80–120°C Not explicitly reported Ensures trifluoromethyl group introduction
2 Reaction of trifluoromethylated pyridine with piperidine Reflux conditions Not explicitly reported Piperidine ring formation
3 Esterification of carboxylic acid intermediate Ethanol, sulfuric acid catalyst, 40°C, 0.5 h 54% (for conversion to piperidine-4-carboxylic acid intermediate) Crude product dissolved in methanol/water, pH adjusted to 3 with HCl, solid isolated and dried

The 54% yield corresponds to the formation of 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid intermediate under mild alkaline hydrolysis conditions before esterification.

Industrial Production Considerations

  • Scale-Up: Industrial synthesis adapts the above steps to continuous flow reactors and automated systems.
  • Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity.
  • Purification: Techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are used.
  • Quality Control: High-performance liquid chromatography (HPLC) ensures purity >95%, critical for pharmaceutical applications.

Reaction Mechanisms and Analytical Characterization

Reaction Mechanisms

  • Nucleophilic Substitution: The trifluoromethyl group is introduced via nucleophilic attack on the 2-chloropyridine, facilitated by base.
  • Piperidine Ring Formation: Nucleophilic attack by piperidine nitrogen on activated pyridine intermediate.
  • Esterification: Acid-catalyzed nucleophilic substitution of carboxylic acid with ethanol.

Analytical Techniques

Technique Purpose Key Observations
¹H NMR (DMSO-d₆) Structural confirmation Ethyl ester CH₃ triplet (~1.2 ppm), CH₂ quartet (~4.1 ppm), piperidine CH₂ signals (~3.0–4.3 ppm), aromatic pyridine protons (~7.5–8.5 ppm)
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peak at m/z 275 (M+H)+ for carboxylic acid intermediate
HPLC (Reverse-phase C18) Purity assessment Purity >95% required for research and pharmaceutical use

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield Notes
Trifluoromethylation of 2-chloropyridine Trifluoromethyl iodide, K₂CO₃ 80–120°C, inert atmosphere Not specified Key step for trifluoromethyl group introduction
Piperidine ring formation Piperidine Reflux Not specified Formation of piperidine linkage
Esterification Ethanol, H₂SO₄ catalyst 40°C, 0.5 h 54% (for acid intermediate) Final ester formation step

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate in inhibiting viral replication. For instance, indole-2-carboxamide derivatives have shown efficacy against neurotropic alphaviruses, suggesting that structural modifications involving trifluoromethyl groups can enhance antiviral properties. The incorporation of the piperidine moiety may contribute to improved bioavailability and target specificity .

Androgen Receptor Modulation

Research indicates that compounds with similar structural features can act as selective androgen receptor modulators (SARMs). They have been explored for their potential in treating conditions like prostate cancer by degrading androgen receptors, thus inhibiting tumor growth . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development.

Central Nervous System (CNS) Effects

The ability of this compound to cross the blood-brain barrier is crucial for its application in treating CNS disorders. Structural modifications that improve solubility and reduce recognition by efflux transporters like P-glycoprotein are essential for enhancing CNS penetration. This aspect has been demonstrated in similar compounds where modifications led to increased brain exposure and prolonged half-lives in vivo .

Case Study 1: Antiviral Efficacy

A study conducted on a series of indole-based compounds revealed that specific structural modifications, including the introduction of a pyridine ring and trifluoromethyl groups, significantly improved antiviral potency against viruses such as the western equine encephalitis virus (WEEV). The study documented a 10-fold increase in potency with certain analogs, indicating the importance of molecular structure in drug design .

Case Study 2: Androgen Receptor Degradation

In preclinical studies aimed at developing new therapies for prostate cancer, compounds structurally related to this compound were shown to effectively degrade androgen receptors in vitro. These findings suggest a promising avenue for the treatment of hormone-sensitive cancers, where modulation of androgen receptor activity is critical .

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Positional Isomers and Pyridine Derivatives

Compound Name CAS Molecular Formula Key Differences Physical/Chemical Properties Applications
Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate 420844-59-3 C₁₄H₁₇F₃N₂O₂ Trifluoromethyl at pyridine-5 instead of pyridine-3 Similar molecular weight (302.29 g/mol); altered electronic distribution due to substituent position Potential isomer-specific bioactivity in drug discovery
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate 215654-84-5 C₁₃H₁₅F₃N₃O₂ Pyrimidine ring (2 nitrogen atoms) replaces pyridine Increased hydrogen-bonding capacity; molecular weight: 302.28 g/mol Enhanced binding affinity in kinase inhibitors

Functional Group Modifications

Compound Name CAS Molecular Formula Key Differences Physical/Chemical Properties Applications
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate 956193-68-3 C₁₈H₁₇ClF₃N₃O₂ Addition of chloro and methylpyrazole groups Higher molecular weight (405.8 g/mol); increased steric bulk Agrochemical candidates (e.g., insecticide intermediates)
Ethyl 1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxylate 1291867-84-9 C₁₈H₂₅N₃O₄S Sulfonyl group introduces polarity Boiling point: Not reported; likely improved solubility in polar solvents Pharmaceutical intermediates targeting sulfonamide-sensitive enzymes

Heterocyclic Core Replacements

Compound Name CAS Molecular Formula Key Differences Physical/Chemical Properties Applications
Ethyl 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate 1007344-02-6 C₂₀H₂₃F₃N₆O₂ Pyrimidine core with pyrazole substituent Molecular weight: 397.39 g/mol; enhanced π-π stacking potential Anticancer and antiviral research
Ethyl 1-(4-(3-fluorophenyl)-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 159885-65-1 C₁₇H₁₃F₄N₃O₂S Thiazole and fluorophenyl substituents Increased lipophilicity (logP: ~3.5 estimated) Antibacterial and antifungal agents

Key Research Findings

  • Bioactivity : The trifluoromethyl group enhances metabolic stability and membrane permeability, making the parent compound a versatile scaffold in drug design .
  • Safety Profile : The compound has a GHS Warning (H302: harmful if swallowed; H315/H319: skin/eye irritation) . Analogs with sulfonyl or chloro groups may exhibit higher toxicity .
  • Synthetic Utility : Piperidine-4-carboxylate derivatives are frequently used in fragment-based drug discovery due to their conformational flexibility .

Biological Activity

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C₁₄H₁₇F₃N₂O₂
  • Molecular Weight : 302.29 g/mol
  • CAS Number : 420844-59-3

This compound contains a piperidine ring substituted with a trifluoromethyl group on a pyridine moiety, which is known to enhance biological activity due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For example, derivatives with similar structures have been shown to induce cytotoxic effects in various cancer cell lines. A study demonstrated that modifications at the 2-position of indole derivatives, which share structural similarities with this compound, can lead to increased cytotoxicity through mechanisms such as microtubule disruption and apoptosis induction .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of various enzymes, including soluble epoxide hydrolase and Sfp-PPTase, which are critical in cellular signaling pathways .
  • Induction of Cell Death : The compound may induce cell death through methuosis—a form of non-apoptotic cell death characterized by large vacuole formation—suggesting a unique pathway distinct from typical apoptosis .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to significantly enhance the biological activity of piperidine derivatives. SAR studies indicate that:

  • Trifluoromethyl Substitution : Enhances potency against specific targets compared to non-fluorinated analogs.
  • Alkyl Chain Variations : The length and branching of alkyl chains in related esters affect their cytotoxicity and selectivity .
CompoundStructureBiological Activity
This compoundStructureAnticancer activity, enzyme inhibition
2-Methyl Indole DerivativeStructureInduces methuosis, cytotoxicity
Propyl Ester AnalogStructureHigher potency than methyl or ethyl esters

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines : A study reported that ethyl esters showed improved growth inhibition in cancer cell lines compared to their methyl counterparts, with GI values approaching 10 nM for certain derivatives .
  • Enzyme Inhibition Profiles : High-throughput screening identified several piperidine derivatives as potent inhibitors of Sfp-PPTase, demonstrating their potential as therapeutic agents .
  • Fluorine's Role in Drug Design : Research highlights that fluorinated compounds often exhibit enhanced metabolic stability and bioactivity, making them valuable in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, and what reaction conditions ensure high yields?

  • Methodology :

  • Step 1 : Piperidine ring functionalization via nucleophilic substitution or coupling reactions. For example, reacting 4-piperidinecarboxylate derivatives with activated pyridine intermediates (e.g., halogenated pyridines) under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents (DMF, DMSO) .
  • Step 2 : Introduction of the trifluoromethyl group via Ullmann coupling or catalytic trifluoromethylation using CuI/Pd catalysts .
  • Critical Conditions : Maintain anhydrous environments, temperatures between 80–120°C, and inert atmospheres (N₂/Ar) to prevent decomposition. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >75% purity .

Q. How is structural characterization of this compound performed using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR Analysis : ¹H NMR (DMSO-d₆) identifies key peaks: δ ~1.2 ppm (triplet, ethyl CH₃), ~4.1 ppm (quartet, ethyl CH₂), ~3.5 ppm (piperidine CH₂), and aromatic protons at ~7.5–8.5 ppm (pyridine ring) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (M+1: 328.2 observed in similar esters) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity (>95% required for pharmacological studies) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Solubility : Limited aqueous solubility (logP ~2.8); use DMSO or ethanol for stock solutions. Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks shows <5% degradation) .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies enhance biological activity by modifying the piperidine or pyridine moieties?

  • Methodology :

  • Piperidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve metabolic stability .
  • Pyridine Functionalization : Replace trifluoromethyl with sulfonyl or cyano groups to alter binding affinity. For example, thiazole-thioether derivatives show improved enzyme inhibition (IC₅₀ < 100 nM in kinase assays) .
  • SAR Studies : Parallel synthesis of 10–20 analogs with systematic substitutions, followed by in vitro screening (e.g., COX-2 inhibition, cytotoxicity) .

Q. How do structural features influence pharmacokinetic properties (e.g., bioavailability, half-life)?

  • Methodology :

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) quantify metabolic degradation (t₁/₂ > 60 min preferred) .
  • LogD Measurement : Octanol-water partition coefficients (logD ~2.5–3.5) correlate with blood-brain barrier penetration .
  • In Vivo Studies : Administer orally to rodents; plasma samples analyzed via LC-MS/MS to determine Cmax and AUC .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardization : Use validated assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
  • Meta-Analysis : Compare data across ≥3 independent studies; apply statistical models (ANOVA) to identify outliers .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

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